Methyl 4-bromopyrimidine-2-carboxylate
Overview
Description
Methyl 4-bromopyrimidine-2-carboxylate is an organic compound with the molecular formula C6H5BrN2O2. It is a white solid that is stable under normal conditions and is used as an intermediate in the synthesis of other organic compounds .
Preparation Methods
The synthesis of Methyl 4-bromopyrimidine-2-carboxylate typically involves the following steps:
Reaction of 2-amino-4-bromopyrimidine with formic acid: This reaction produces 4-bromopyrimidine-2-carboxylic acid.
Esterification with methanol: The 4-bromopyrimidine-2-carboxylic acid is then reacted with methanol to form this compound.
Chemical Reactions Analysis
Methyl 4-bromopyrimidine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Suzuki–Miyaura Coupling: This compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, although these are less common compared to substitution reactions.
Scientific Research Applications
Methyl 4-bromopyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and biologically active molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromopyrimidine-2-carboxylate depends on its specific applicationThe molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Methyl 4-bromopyrimidine-2-carboxylate can be compared with similar compounds such as:
Methyl 2-bromopyrimidine-4-carboxylate: This compound has a similar structure but with the bromine and ester groups at different positions on the pyrimidine ring.
Methyl 4-bromopyridine-2-carboxylate: This compound has a pyridine ring instead of a pyrimidine ring, which affects its chemical properties and reactivity.
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and applications in various chemical syntheses.
Properties
IUPAC Name |
methyl 4-bromopyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCGLGITKPNEFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734935 | |
Record name | Methyl 4-bromopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206250-40-9 | |
Record name | Methyl 4-bromopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-bromopyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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